molecular formula C22H17Cl2N3O2S2 B295268 N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B295268
M. Wt: 490.4 g/mol
InChI Key: FGSAUQKEYCCUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide A is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of prostaglandins, which are known to play a key role in inflammation and pain. It may also act by modulating the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. In addition, it has been shown to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide A in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it an ideal candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide A is its relatively low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide A. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain. Another area of interest is its potential use in the treatment of inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide A and its potential side effects.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide A involves the reaction of 4-chlorophenyl isothiocyanate with 3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol in the presence of a base such as triethylamine. The resulting product is then reacted with chloroacetyl chloride to obtain the final N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess anticonvulsant and antidepressant properties.

properties

Molecular Formula

C22H17Cl2N3O2S2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17Cl2N3O2S2/c1-2-17-11-18-20(31-17)26-22(27(21(18)29)16-9-5-14(24)6-10-16)30-12-19(28)25-15-7-3-13(23)4-8-15/h3-11H,2,12H2,1H3,(H,25,28)

InChI Key

FGSAUQKEYCCUNZ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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